molecular formula C19H18N6O6 B11708324 N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide CAS No. 302909-25-7

N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide

Katalognummer: B11708324
CAS-Nummer: 302909-25-7
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: AAXACTHSNRWYEX-ZIOPAAQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of the hydrazide functional group (-CONHNH2). The presence of nitrobenzylidene groups in its structure adds to its reactivity and potential utility in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide typically involves the reaction of pentanedihydrazide with 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The process involves the condensation of the aldehyde groups with the hydrazide groups, forming the desired bis(4-nitrobenzylidene) derivative .

Industrial Production Methods

While specific industrial production methods for N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.

    Solvents: Ethanol, methanol, or other polar solvents.

    Reaction Conditions: Reflux, ambient temperature, or elevated temperatures depending on the specific reaction.

Major Products Formed

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted hydrazides.

    Condensation Products: More complex hydrazone derivatives.

Wissenschaftliche Forschungsanwendungen

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with proteins and enzymes. The hydrazide groups can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is unique due to the presence of two nitrobenzylidene groups and the pentanedihydrazide backbone

Eigenschaften

CAS-Nummer

302909-25-7

Molekularformel

C19H18N6O6

Molekulargewicht

426.4 g/mol

IUPAC-Name

N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-8-16(9-5-14)24(28)29)2-1-3-19(27)23-21-13-15-6-10-17(11-7-15)25(30)31/h4-13H,1-3H2,(H,22,26)(H,23,27)/b20-12+,21-13+

InChI-Schlüssel

AAXACTHSNRWYEX-ZIOPAAQOSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.